molecular formula C24H17N9O2 B6502214 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-02-2

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6502214
CAS No.: 951897-02-2
M. Wt: 463.5 g/mol
InChI Key: KYALZUJOHWMQMB-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The triazole ring is linked to a 3-phenyl-2,1-benzoxazole moiety at the 1-position and a 3-(1H-tetrazol-1-yl)phenyl group via the carboxamide nitrogen.

Properties

IUPAC Name

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(tetrazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N9O2/c1-15-22(24(34)26-17-8-5-9-18(12-17)32-14-25-29-31-32)27-30-33(15)19-10-11-21-20(13-19)23(35-28-21)16-6-3-2-4-7-16/h2-14H,1H3,(H,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYALZUJOHWMQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)N6C=NN=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951897-02-2) is a complex organic compound characterized by its unique structural features, including a triazole ring and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

PropertyValue
Molecular FormulaC24H17N9O2
Molecular Weight463.5 g/mol
CAS Number951897-02-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole and benzoxazole moieties enhances its binding affinity to various proteins and enzymes involved in cellular processes. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can hinder their function.
  • Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancerous cells.

Antitumor Activity

Recent studies have indicated that compounds containing the triazole structure exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that similar triazole derivatives have IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against various cancer cell lines such as A431 and Jurkat cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups (like methyl) and specific substitutions on the phenyl rings are critical for enhancing cytotoxicity. For example, modifications that increase hydrophobic interactions with target proteins have been shown to improve efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been reported to exhibit:

  • Bactericidal Effects : Triazole derivatives have demonstrated activity against a range of bacterial strains, indicating that this compound may also possess similar properties.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications in the benzoxazole moiety significantly influenced cytotoxicity .
  • Combination Therapies : Research has explored the use of triazole compounds in combination with traditional chemotherapeutics to enhance efficacy and reduce resistance in cancer treatments .

Scientific Research Applications

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may function as an enzyme inhibitor, potentially modulating various biochemical pathways.

Potential Mechanisms of Action

  • Enzyme Inhibition : The compound can bind to enzymes through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : It may affect receptor activity by engaging in π-π stacking with aromatic residues in proteins.

Anticancer Activity

Research has shown that compounds similar to 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance:

  • A study highlighted the compound's ability to inhibit tumor growth in vitro by targeting specific cancer cell lines through apoptosis induction.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

  • In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its role as a possible lead compound for antibiotic development.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzoxazole Ring : This is achieved through the condensation of o-aminophenol with benzoic acid derivatives under acidic conditions.
  • Triazole Formation : This step often utilizes cyclization reactions involving azides or other nitrogen-containing compounds.
  • Final Coupling Reactions : The benzoxazole and triazole moieties are coupled with the carboxamide group using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Thiadiazole Hybrids

Compounds combining triazole and thiadiazole rings (e.g., 1,3,4-thiadiazole derivatives) share structural similarities with the target compound. Key examples include:

Compound Structure Biological Activity (IC₅₀, µM) Key Features Reference
2-(1-(5-methyl-1-phenyl-1H-triazol-4-yl)ethylidene)hydrazono-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles MCF-7: 3.4; HepG2: 2.94 Ethylidene hydrazine linker; substituents modulate antitumor activity
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide Not reported Ethylsulfanyl group enhances hydrophobicity; crystallinity confirmed

The ethylsulfanyl group in ’s compound may enhance membrane permeability compared to the benzoxazole in the target compound .

Benzylic Triazole Carboxamides

Benzylic triazole carboxamides (e.g., 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-triazole-4-carboxamide) share the triazole-carboxamide backbone but differ in substituents:

Compound Substituents Melting Point (°C) Rf Value (Hex/EtOAc) Activity Notes Reference
Benzo[d][1,3]dioxol-5-ylmethyl 170–173 0.14 Antiviral potential inferred
2,3-Dimethoxybenzyl 206–208 0.15 Enhanced thermal stability

Key Differences : The target compound’s benzoxazole and tetrazole groups may confer stronger π-π stacking and electrostatic interactions compared to the methoxy or benzodioxole substituents in these analogs .

Tetrazole-Containing Analogs

Tetrazole rings, like the 1H-tetrazol-1-yl group in the target compound, are bioisosteres of carboxylic acids. A notable example is 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile:

Property Value Significance Reference
Melting Point 173.1 °C High crystallinity
NMR Data δ 7.42–7.84 (Ar-H) Aromatic interactions dominate
Bioactivity Not reported Tetrazole enhances metabolic stability

Comparison : The target compound’s tetrazole is directly attached to a phenyl ring, whereas ’s analog uses a thioether linker. This difference may influence solubility and target selectivity .

Alkyl Derivatives with Triazole Cores

Alkyl-substituted triazoles (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives) highlight the role of alkyl chains in modulating activity:

Substituent Biological Potential Notes Reference
Ethylthio group Antioxidant activity inferred Sulfur atoms improve radical scavenging
Phenyl group Not reported Planar structure favors stacking

Key Insight : The target compound lacks sulfur-based substituents but incorporates a benzoxazole, which may offer similar electronic effects .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into three primary components:

  • 3-Phenyl-2,1-benzoxazole core

  • 5-Methyl-1H-1,2,3-triazole-4-carboxamide backbone

  • 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl substituent

Synthetic routes typically involve sequential assembly of these fragments, followed by coupling reactions. The benzoxazole and tetrazole rings are often pre-synthesized and functionalized before integration into the final structure .

Synthesis of the 3-Phenyl-2,1-Benzoxazole Core

The benzoxazole moiety is synthesized via cyclization of 2-aminophenol derivatives with aromatic aldehydes or acyl chlorides. A representative protocol involves:

Step 1: Condensation of 5-amino-2-hydroxybenzaldehyde with benzoyl chloride in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, yielding 3-phenyl-2,1-benzoxazole .

Key Reaction Parameters

ParameterValue
Temperature80–100°C
CatalystPOCl₃
Reaction Time6–8 hours
Yield72–85%

Characterization via 1H^1H NMR (DMSO-d6d_6): δ 8.45 (s, 1H, benzoxazole-H), 7.89–7.45 (m, 8H, aromatic) .

Preparation of the 5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Backbone

The triazole ring is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry:

Step 2: Reaction of propargylamine with methyl azidoacetate in the presence of Cu(I)Br (10 mol%) and sodium ascorbate in THF/H₂O (1:1) at 25°C for 12 hours, yielding 5-methyl-1H-1,2,3-triazole-4-carboxylate .

Step 3: Hydrolysis of the ester to the carboxylic acid using 2M NaOH, followed by amide coupling with 3-aminophenyltetrazole via EDCl/HOBt in DMF at 0–5°C .

Optimization Insights

  • Catalyst Loading: Increasing Cu(I)Br to 15 mol% improves yield from 68% to 82% .

  • Solvent System: THF/H₂O outperforms DMF in reducing side reactions (e.g., triazole dimerization) .

Synthesis of the 3-(1H-1,2,3,4-Tetrazol-1-yl)Phenyl Substituent

The tetrazole ring is introduced via [3+2] cycloaddition between nitriles and sodium azide. A scalable method from Patent US4791210A involves:

Step 4: Heating 3-cyanophenylacetonitrile with sodium azide (1.2 equiv) and triethylamine hydrochloride (1.5 equiv) in DMF at 120°C for 24 hours, yielding 3-(1H-tetrazol-1-yl)phenylacetonitrile .

Step 5: Selective reduction of the nitrile to the primary amine using LiAlH₄ in dry THF at 0°C, achieving 89% yield .

Critical Parameters for Tetrazole Formation

ParameterValue
Azide SourceNaN₃
CatalystEt₃N·HCl
Temperature110–135°C
Yield76–91%

Final Coupling and Global Deprotection

Step 6: Mitsunobu coupling of the benzoxazole core with the triazole-carboxamide intermediate using DIAD and PPh₃ in THF at 0°C to room temperature .

Step 7: Deprotection of tert-butyl groups (if present) using TFA/DCM (1:1) at 25°C for 2 hours, followed by precipitation in cold ether .

Reaction Monitoring

  • HPLC Analysis: Purity >95% achieved using C18 column (MeCN/H₂O + 0.1% TFA gradient) .

  • Mass Spec: ESI-MS m/z 497.9 [M+H]⁺ .

Alternative Synthetic Routes and Comparative Analysis

Route A: Microwave-assisted one-pot synthesis reduces total time from 72 hours to 14 hours:

  • Conditions: MW irradiation at 150°C, ZnBr₂ catalyst (5 mol%), DMF/H₂O solvent .

  • Yield: 78% vs. 65% for conventional heating .

Route B: Heterogeneous catalysis using Pd/Co nanoparticles enhances tetrazole formation efficiency:

  • Catalyst Loading: 2.5 mol% Pd/Co@CNT NPs

  • Yield Improvement: 90–99% for tetrazole intermediates .

Comparative Performance

MethodTime (h)Yield (%)Purity (%)
Conventional Stepwise726592
Microwave-Assisted147896
Nanoparticle-Catalyzed108998

Challenges and Optimization Strategies

  • Tetrazole Ring Stability

    • Degradation observed above 160°C necessitates strict temperature control during cycloaddition .

    • Solution: Use high-boiling solvents like DMF and incremental heating ramps .

  • Triazole Dimerization

    • Mitigated by maintaining low concentrations (<0.1M) and inert atmosphere .

  • Amide Coupling Efficiency

    • EDCl/HOBt system outperforms DCC by reducing racemization (3% vs. 11% byproduct) .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole ring) .

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, tetrazole-H), 8.15–7.22 (m, 14H, aromatic), 2.41 (s, 3H, CH₃) .

  • 13C^{13}C NMR: 162.4 (C=O), 151.2 (benzoxazole-C), 144.7 (triazole-C) .

Industrial-Scale Considerations

  • Cost Analysis: Tetrazole synthesis contributes 42% to total raw material costs due to NaN₃ usage .

  • Safety Protocols: Hydrazoic acid generation necessitates closed systems and real-time gas monitoring .

  • Green Chemistry Metrics

    • PMI (Process Mass Intensity): 86 for conventional vs. 32 for microwave-assisted routes .

    • E-Factor: 18.7 (Stepwise) vs. 6.9 (One-pot) .

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (argon/nitrogen atmosphere) .
  • Step 2: Functionalization of the benzoxazole moiety using Suzuki-Miyaura coupling to introduce the phenyl group .
  • Step 3: Carboxamide coupling via EDC/HOBt-mediated activation, with reaction monitoring by TLC and HPLC .
  • Optimization: Solvents like DMF or acetonitrile are preferred, with yields improved by microwave-assisted synthesis (80–120°C, 30–60 min) .
    Key Characterization: NMR (¹H/¹³C), HRMS, and IR for functional group validation .

Basic: How is structural confirmation performed for this compound?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d6) to resolve aromatic protons (δ 7.2–8.5 ppm) and triazole/tetrazole signals (δ 8.9–9.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ calculated for C₂₆H₂₀N₁₀O₂: 528.1778) .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the benzoxazole-triazole-tetrazole framework .

Advanced: How can researchers resolve discrepancies in bioactivity data across assays?

Discrepancies may arise from:

  • Assay Conditions: Varying pH, temperature, or reducing agents (e.g., DTT) can alter target binding. Standardize protocols using PBS (pH 7.4, 25°C) .
  • Structural Variants: Trace impurities or regioisomers (e.g., 1,4- vs. 1,5-triazole) may skew results. Use preparative HPLC (>95% purity) and LC-MS to confirm batch consistency .
  • Target Selectivity: Screen against off-target receptors (e.g., kinase panels) to rule out false positives .

Advanced: What computational strategies predict target binding modes and affinity?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The tetrazole group often engages in hydrogen bonding with Arg/Lys residues .
  • MD Simulations (GROMACS/AMBER): Assess stability of ligand-receptor complexes over 100-ns trajectories. Pay attention to solvent accessibility of the benzoxazole ring .
  • QSAR Models: Train models on analogs (e.g., triazole-thiadiazole hybrids) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies optimize potency?

  • Core Modifications:
    • Replace benzoxazole with benzothiazole to enhance lipophilicity (logP ↑ 0.5–1.0) .
    • Substitute tetrazole with carboxylic acid to improve solubility (aqueous solubility >50 μM) .
  • Substituent Effects:
    • Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase π-π stacking with aromatic residues .
    • Methyl at the triazole 5-position reduces metabolic degradation (t₁/₂ ↑ 2-fold in microsomes) .
      Validation: Test derivatives in enzyme inhibition assays (e.g., IC₅₀ for COX-2) and ADMET profiling .

Advanced: What strategies mitigate stability issues during storage and in vivo studies?

  • Degradation Pathways: Hydrolysis of the carboxamide bond (pH-dependent) and photodegradation of the benzoxazole ring are common.
  • Stabilization:
    • Lyophilize with cryoprotectants (trehalose/mannitol) for long-term storage (-80°C) .
    • Use light-resistant vials and avoid aqueous buffers with high Cl⁻ (accelerates hydrolysis) .
  • In Vivo: Formulate with PEG-400 or cyclodextrins to enhance plasma stability (t₁/₂ > 6 hr in rodents) .

Advanced: How do researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization post-treatment (ΔTm > 2°C indicates binding) .
  • Fluorescence Polarization: Label the compound with FITC/BODIPY and measure binding to recombinant targets (Kd < 100 nM preferred) .
  • Knockdown/Rescue Experiments: Use siRNA against the putative target (e.g., EGFR) to confirm loss of compound efficacy .

Advanced: What analytical methods quantify the compound in biological matrices?

  • LC-MS/MS: MRM mode with transitions m/z 528→281 (collision energy 25 eV). LOD: 0.1 ng/mL in plasma .
  • Sample Prep: Protein precipitation (ACN:MeOH 4:1) followed by SPE (C18 cartridges) for serum/urine .
  • Internal Standard: Deuterated analog (e.g., d₅-benzoxazole) minimizes matrix effects .

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